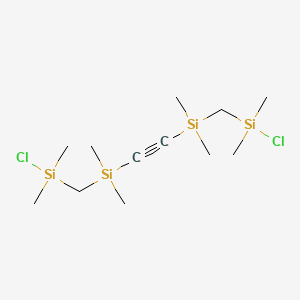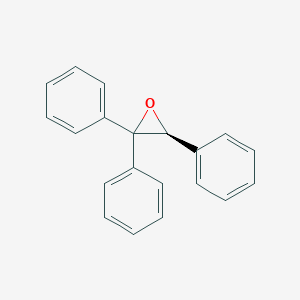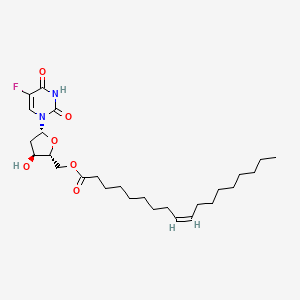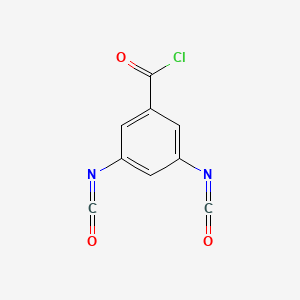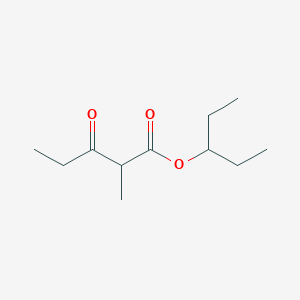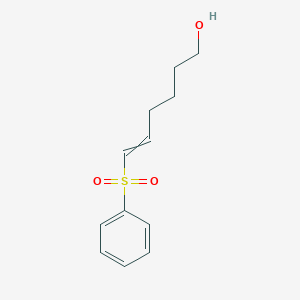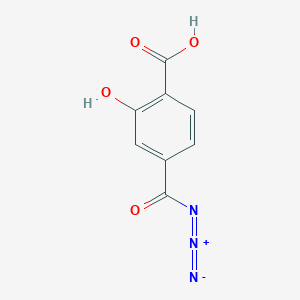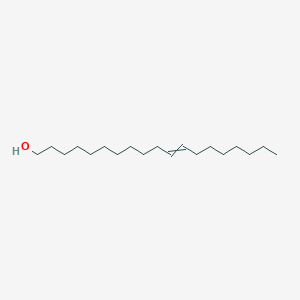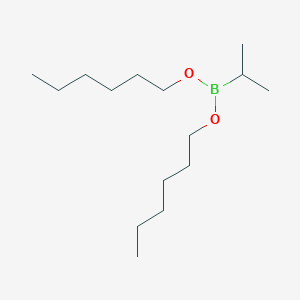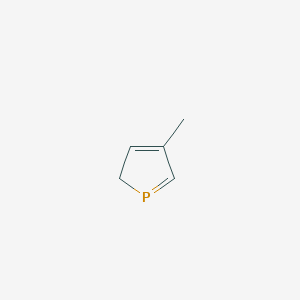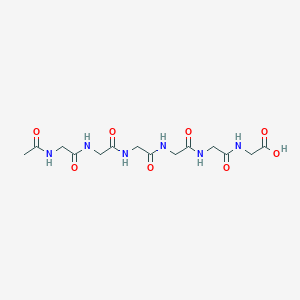
Methyl (3S)-3-methoxy-2-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (3S)-3-methoxy-2-oxobutanoate is an organic compound with the molecular formula C6H10O4. It is a derivative of butanoic acid and is characterized by the presence of a methoxy group and a keto group. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl (3S)-3-methoxy-2-oxobutanoate can be synthesized through several methods. One common approach involves the esterification of (3S)-3-methoxy-2-oxobutanoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (3S)-3-methoxy-2-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or ethers.
Aplicaciones Científicas De Investigación
Methyl (3S)-3-methoxy-2-oxobutanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
Mecanismo De Acción
The mechanism of action of methyl (3S)-3-methoxy-2-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in catalytic reactions that lead to the formation of various products. The presence of the methoxy and keto groups allows it to undergo specific chemical transformations, influencing its reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
Methyl (S)-(+)-3-hydroxybutyrate: Another ester derivative of butanoic acid, used in organic synthesis.
3-Methyl-2-oxobutanoic acid: A related compound with similar structural features but different functional groups.
Uniqueness
Methyl (3S)-3-methoxy-2-oxobutanoate is unique due to its specific stereochemistry and the presence of both methoxy and keto groups. This combination of features gives it distinct reactivity and makes it valuable in various chemical and biochemical applications.
Propiedades
Número CAS |
188906-12-9 |
|---|---|
Fórmula molecular |
C6H10O4 |
Peso molecular |
146.14 g/mol |
Nombre IUPAC |
methyl (3S)-3-methoxy-2-oxobutanoate |
InChI |
InChI=1S/C6H10O4/c1-4(9-2)5(7)6(8)10-3/h4H,1-3H3/t4-/m0/s1 |
Clave InChI |
IJKBIGRZRUXPKU-BYPYZUCNSA-N |
SMILES isomérico |
C[C@@H](C(=O)C(=O)OC)OC |
SMILES canónico |
CC(C(=O)C(=O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


